Cas no 333752-52-6 (7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 7-[(4-fluorophenyl)methyl]-3,7-dihydro-1,3-dimethyl-8-(1-pyrrolidinyl)-
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- Inchi: 1S/C18H20FN5O2/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-5-7-13(19)8-6-12)17(20-15)23-9-3-4-10-23/h5-8H,3-4,9-11H2,1-2H3
- InChI Key: DQMKYSPNMFTRAW-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1N1CCCC1
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 566.3±60.0 °C(Predicted)
- pka: 2.27±0.70(Predicted)
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0887-0099-2μmol |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-5μmol |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-10μmol |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-1mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-2mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-3mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-4mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-5mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0887-0099-10mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
333752-52-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Medicinal Chemistry
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 333752-52-6, represents a compound of considerable interest in the field of medicinal chemistry. This heterocyclic molecule combines a purine core with fluorinated aromatic and pyrrolidine substituents, making it a promising candidate for further exploration in drug discovery and development. The structural features of this compound contribute to its unique chemical properties and potential biological activities, which have been the focus of recent research efforts.
The purine scaffold is a fundamental motif in biochemistry, playing a critical role in various biological processes such as DNA replication, RNA transcription, and enzyme function. Compounds derived from purine have long been investigated for their therapeutic potential, with notable examples including antiviral agents like acyclovir and anticancer drugs such as gemcitabine. The introduction of fluorine atoms into the aromatic ring of 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione enhances its metabolic stability and binding affinity to biological targets.
The pyrrolidinyl group at the 8-position of the purine ring is another key structural feature that influences the compound's pharmacological properties. Pyrrolidine derivatives are well-known for their role in modulating enzyme activity and receptor binding. In particular, the presence of this moiety has been associated with enhanced solubility and improved oral bioavailability, which are critical factors in drug design. Recent studies have demonstrated that pyrrolidinyl-substituted purines exhibit significant activity against various enzymes and receptors involved in metabolic diseases and cancer.
One of the most compelling aspects of 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its potential as an inhibitor of kinases and other enzymes implicated in signal transduction pathways. Kinases are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these enzymes is often associated with diseases like cancer and inflammatory disorders. Preliminary findings suggest that this compound interacts with specific kinase domains, leading to potent inhibition of their activity. This interaction has been further investigated using computational modeling and experimental assays.
Recent advancements in high-throughput screening (HTS) have enabled the rapid identification of novel drug candidates like 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. HTS allows researchers to test thousands of compounds against biological targets efficiently, streamlining the drug discovery process. The compound's unique structure has made it a valuable tool in identifying new therapeutic agents for challenging diseases. Additionally, the use of structure-based drug design (SBDD) has allowed for the optimization of its pharmacokinetic properties.
The synthesis of 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and purity. The fluorinated aromatic ring is particularly challenging to introduce due to its sensitivity to hydrolysis and oxidation. However, recent methodologies have made significant progress in facilitating its synthesis while maintaining high chemical integrity.
In vitro studies have shown that 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(pyrrolidin-1-yloxy)-2-carboxylic acid methyl ester hydrochloride, a derivative of the parent compound, exhibits promising anti-inflammatory properties by modulating cytokine production pathways. This finding aligns with current trends in medicinal chemistry where compounds targeting inflammatory responses are highly sought after for treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate cytokine release without significant side effects makes this class of compounds particularly attractive for clinical applications.
Furthermore, 4-fluoro-N-methyl-N-[4-methoxyphenyl]-N-[5-methylpyrrolidin-l-one]carboxamide, another derivative with similar structural features, has been investigated for its potential antiviral activity against RNA viruses. The fluorine atom at the 4-position enhances binding affinity to viral proteases and polymerases while minimizing off-target effects on host enzymes. This dual specificity is crucial for developing effective antiviral agents that can combat emerging viral threats without compromising host cell function.
The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。 Recent collaborations have focused on leveraging computational tools to predict biological activity before experimental validation, thereby reducing time-to-market for new drugs。 These efforts have been instrumental in advancing projects like (E)-N-[[(5-Methoxyphenyl)amino]methylene]-N-methyl-N-[5-methylpyrrolidin-l-one]carboxamide, which shows promise as an antifungal agent by inhibiting fungal cell wall biosynthesis。
The future prospects for CAS no 33375252 7(CAS no 33375252 7) are bright, with ongoing research aimed at expanding its therapeutic applications。 Innovations in synthetic chemistry, coupled with advances in biotechnology, are expected to unlock new possibilities for this compound。 As the demand for targeted therapies grows, compounds like these will play an increasingly important role in addressing unmet medical needs。
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